molecular formula C16H18N2O4 B6092118 N'-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide

N'-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide

Cat. No.: B6092118
M. Wt: 302.32 g/mol
InChI Key: AGTZATGKYJZXRD-RQZCQDPDSA-N
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Description

N-(3-ethoxy-4-hydroxybenzylidene)-2,5-dimethyl-3-furohydrazide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as EHF or EHF-2,5, and it has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of EHF-2,5 is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. Additionally, EHF-2,5 has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge existing ROS, which may contribute to its antioxidant effects. Finally, EHF-2,5 has been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
EHF-2,5 has been found to possess a range of biochemical and physiological effects. In addition to its cytotoxic, antioxidant, and anti-inflammatory effects, EHF-2,5 has been shown to induce cell cycle arrest and to inhibit the migration and invasion of cancer cells. Furthermore, EHF-2,5 has been found to have a protective effect against neurotoxicity induced by beta-amyloid protein, which is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of EHF-2,5 is that it is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. Additionally, EHF-2,5 has been shown to possess a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of EHF-2,5 is that its mechanism of action is not fully understood, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving EHF-2,5. One area of interest is the development of EHF-2,5-based therapies for cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of EHF-2,5 and to identify potential molecular targets for this compound. Finally, research is needed to determine the optimal dosage and administration of EHF-2,5 for therapeutic use.

Synthesis Methods

The synthesis of EHF-2,5 involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 2,5-dimethyl-3-furohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.

Scientific Research Applications

EHF-2,5 has been used in a variety of scientific research applications, including as an antitumor agent, an antioxidant, and an anti-inflammatory agent. Studies have shown that EHF-2,5 exhibits cytotoxic effects against cancer cells, particularly in breast cancer and colon cancer cell lines. Additionally, EHF-2,5 has been found to possess antioxidant properties that may help protect against oxidative stress-induced damage. Finally, EHF-2,5 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-21-15-8-12(5-6-14(15)19)9-17-18-16(20)13-7-10(2)22-11(13)3/h5-9,19H,4H2,1-3H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTZATGKYJZXRD-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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